3,3-双(羟甲基)硫代色满-4-酮

描述

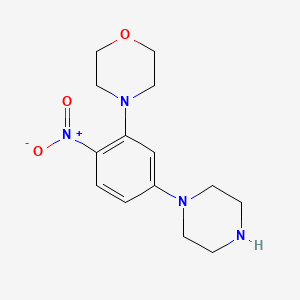

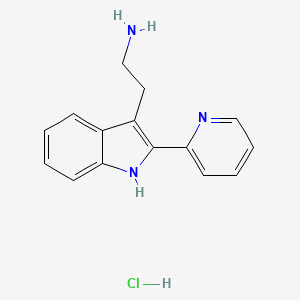

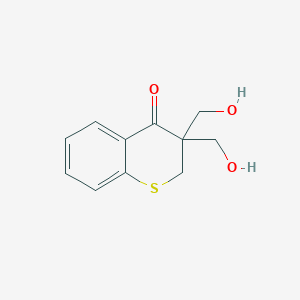

The compound of interest, 3,3-Bis(hydroxymethyl)thiochroman-4-one, is a derivative of chroman-4-one, which is a scaffold present in various bioactive molecules. The chroman-4-one derivatives have been extensively studied due to their potential pharmacological properties and their utility in organic synthesis as intermediates for more complex molecules .

Synthesis Analysis

The synthesis of chroman-4-one derivatives can be achieved through various methods. For instance, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones has been used to prepare enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which are closely related to the compound . Additionally, a novel transformation of 3-hydroxymethylchromones in the presence of Cs2CO3 has been reported to afford trimeric chromones, which could potentially be adapted to synthesize the desired 3,3-bis(hydroxymethyl) derivative .

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives is characterized by the presence of a chroman ring, which is a benzopyran moiety. The specific substitution pattern on the chroman ring can significantly influence the physical and chemical properties of these compounds. For example, the introduction of hydroxymethyl groups can affect the molecule's reactivity and its ability to form intramolecular hydrogen bonds, as seen in related compounds .

Chemical Reactions Analysis

Chroman-4-one derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can react with indoles and N-methylpyrrole to yield bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones . Additionally, the presence of hydroxymethyl groups can facilitate further functionalization through condensation reactions, as demonstrated in the synthesis of 3-aminomethylene-thiochroman-2,4-diones from 4-hydroxythiocoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-bis(hydroxymethyl)thiochroman-4-one would likely be influenced by the presence of the hydroxymethyl groups. These groups can participate in hydrogen bonding, which can affect solubility, boiling and melting points, and the compound's overall stability. The electronic properties of the chroman ring, such as its ability to absorb light and participate in electron transfer, would also be important characteristics to consider .

科学研究应用

环境样品中的形态测定

- 铬形态测定: 一项研究开发了一种使用双-[2-羟基-1-萘醛]硫脲的方法,用于测定环境样品中铬(III)和(VI)的形态 (Kiran et al., 2008).

光致变色和电致变色应用

- 光致变色二噻吩乙烯: 对结构与目标化合物相似的光致变色 1,2-双(5-羟甲基-2-甲基-3-噻吩基)六氟环戊烯的有色形式的研究揭示了其立体化学和电致变色行为的见解 (Yokoyama et al., 1998).

- 多色电致变色聚合物: 一项研究合成了基于双[2-(3,4-乙撑二氧基)噻吩基]咔唑的单体的聚合物,显示出多色电致变色性质 (Reddinger et al., 1996).

化学合成和反应

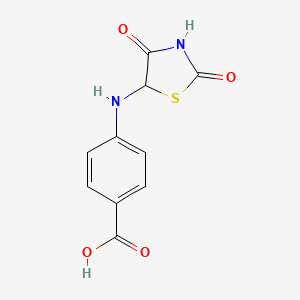

- 双螺并吡唑啉衍生物: 进行了通过双亚硝基胺对双螺并吡唑啉-5,3'-色满(硫代色满)-4-酮衍生物进行区域和立体选择性合成的研究,提供了对这类化合物的结构化学见解 (Dawood, 2005).

- “三聚”色酮的合成: 研究了 3-羟甲基色酮的新型转化,以提供“三聚”色酮,其结构与 3,3-双(羟甲基)硫代色满-4-酮相似 (Devarajan et al., 2013).

安全和危害

The safety data sheet for 3,3-Bis(hydroxymethyl)thiochroman-4-one suggests several precautions, including avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

属性

IUPAC Name |

3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSRSPNQICTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377256 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(hydroxymethyl)thiochroman-4-one | |

CAS RN |

29107-30-0 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)